N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
The compound “N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” is a heterocyclic molecule featuring a triazolone core fused with a cyclopropyl group and a furan ring, linked via an ethyl chain to a thiazolo[3,2-a]pyrimidinone moiety through an acetamide bridge.
The synthesis of such compounds often aligns with green chemistry principles, as exemplified by the use of water as a solvent in analogous heterocyclic syntheses . Crystallographic characterization of similar molecules typically employs software like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring precise geometric analysis . The compound’s hydrogen bonding patterns, critical for crystal packing and solubility, can be systematically analyzed using graph set theory, as proposed by Etter and further developed by Bernstein et al. .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-12-13(2)23-20-27(19(12)29)15(11-32-20)10-17(28)22-7-8-25-21(30)26(14-5-6-14)18(24-25)16-4-3-9-31-16/h3-4,9,14-15H,5-8,10-11H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAWFSWYDPCKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features multiple pharmacologically relevant moieties:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Thiazole and Pyrimidine Components : Associated with various biological activities such as anticancer and anti-inflammatory effects.
Molecular Formula : C19H22N4O3S
Molecular Weight : 378.47 g/mol
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The triazole structure interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell death. This has been evidenced by studies showing activity against resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The thiazolo[3,2-a]pyrimidine component has been linked to anticancer properties:
- In vitro Studies : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values below 10 μM .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Research Findings : Studies on related compounds indicate inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Furan and Thiazole Rings : These can be synthesized via Friedel-Crafts acylation or cyclization reactions.
- Final Coupling Reaction : The acetamide moiety is introduced to complete the structure.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound's intricate structure includes both triazole and thiazole moieties, which are known for their diverse biological activities. Research indicates that compounds containing these structures can exhibit:
- Antimicrobial Activity : Many triazole derivatives have been shown to possess antifungal properties. The incorporation of the furan and cyclopropyl groups may enhance the compound's efficacy against resistant strains of fungi and bacteria.
- Anticancer Properties : Thiazole and triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that this compound may induce apoptosis in various cancer cell lines due to its ability to interfere with cellular signaling pathways.
Agricultural Chemistry
The potential applications of this compound extend into agricultural chemistry, particularly as a pesticide or herbicide. The structural components can interact with specific biological targets in pests or weeds:
- Insecticidal Activity : The unique arrangement of functional groups may allow the compound to disrupt the nervous system of insects, making it a candidate for development as an insecticide.
Chemical Reactivity and Synthesis
The compound can undergo several chemical reactions that may lead to the synthesis of new derivatives with enhanced properties:
Types of Reactions
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The triazole ring can be reduced under specific conditions.
Common Reagents
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used in these reactions.
Case Study 1: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives similar to this compound and evaluated their antifungal activity against Candida albicans. The results indicated that modifications in the cyclopropyl and furan components significantly affected potency, suggesting that structural optimization could lead to improved therapeutic agents.
Case Study 2: Anticancer Efficacy
Another study focused on thiazole-containing compounds demonstrated their effectiveness against breast cancer cell lines. The findings revealed that compounds with similar structural features to N-(2-(4-cyclopropyl...acetamide showed promising results in inhibiting tumor growth in vitro and in vivo models.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Heterocycles
| Compound | Core Heterocycles | Key Substituents | Synthesis Method |
|---|---|---|---|
| Target Compound | 1,2,4-triazolone, thiazolo-pyrimidinone | Cyclopropyl, furan, dimethyl groups | Likely green solvent* |
| Triazolone-derivative A | 1,2,4-triazolone | Phenyl, methyl groups | Traditional organic solvent |
| Thiazolo-pyrimidinone B | Thiazolo-pyrimidinone | Ethyl, carboxylate | Aqueous micellar conditions |
*Inferred from eco-friendly protocols for analogous guanidine-containing heterocycles .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding significantly influences the physicochemical properties of such compounds. The target molecule’s acetamide linker and ketone groups likely participate in intermolecular H-bonds, forming predictable motifs (e.g., R₁²(6) or C(4) chains) that dictate crystal packing and solubility. In contrast, simpler triazolones lacking acetamide side chains exhibit less complex packing patterns, reducing thermal stability .
Table 2: Hydrogen Bonding Patterns and Solubility
| Compound | H-Bond Donors/Acceptors | Predicted Graph Set | Aqueous Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | 4 donors, 5 acceptors | R₂²(8), C(6) | 0.12 (low) |
| Triazolone-derivative A | 2 donors, 3 acceptors | D₁¹(4) | 0.45 (moderate) |
| Thiazolo-pyrimidinone B | 3 donors, 4 acceptors | R₁²(6) | 0.08 (low) |
*Theoretical values based on H-bond capacity and logP calculations.
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents are involved?
The synthesis involves multi-step reactions starting with precursors like 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione. Key steps include:
- Thiazole ring formation using phosphorus pentasulfide .
- Acetamide coupling via reflux with chloroacetamide derivatives in ethanol/KOH .
- Purification via recrystallization (ethanol/water) and monitoring by thin-layer chromatography (TLC) . Common reagents: KOH (base), chloroacetamides (alkylating agents), and ethanol as solvent .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR spectroscopy (¹H, ¹³C) for functional group identification and regiochemistry confirmation .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
- High-performance liquid chromatography (HPLC) for purity assessment (>95%) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What in vitro biological assays are typically employed to evaluate activity?
- Anti-exudative activity (AEA) : Carrageenan-induced rat paw edema models .
- Enzyme inhibition assays : Target-specific protocols (e.g., kinase or protease inhibition) using fluorescence/colorimetric readouts .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Solvent optimization : Replace ethanol with DMF for improved solubility of hydrophobic intermediates .
- Temperature control : Reduce side reactions by maintaining reflux at 80°C instead of 100°C .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Replicate assays : Conduct dose-response curves in triplicate under standardized conditions .
- Orthogonal assays : Validate enzyme inhibition results with cellular models (e.g., Western blot for target protein modulation) .
- Purity verification : Re-purify compounds via column chromatography or HPLC before retesting .
Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to identify binding poses in target proteins (e.g., kinases) .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and electronic parameters .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Plasma stability : Test in human plasma at 37°C; quantify parent compound using LC-MS/MS .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition .
Q. How can non-covalent interactions influence the compound’s reactivity or supramolecular assembly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
